![molecular formula C17H26ClNO6 B5177750 N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
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Overview
Description
N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as carvedilol, is a beta-blocker drug used for treating heart failure, hypertension, and other cardiovascular diseases. It was first approved by the FDA in 1995 and has since become a widely used medication in the medical field.
Mechanism of Action
Carvedilol works by blocking beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and decreases blood pressure. It also has antioxidant properties, which may contribute to its effectiveness in treating cardiovascular diseases.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects on the body. It reduces heart rate, cardiac output, and blood pressure, while increasing stroke volume and ejection fraction. It also improves endothelial function and reduces oxidative stress, which may contribute to its cardioprotective effects.
Advantages and Limitations for Lab Experiments
Carvedilol has several advantages for lab experiments, including its well-established safety profile and availability in both oral and intravenous formulations. However, its complex synthesis method and potential for off-target effects may limit its use in certain experiments.
Future Directions
There are several future directions for N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Carvedilol's antioxidant properties and ability to cross the blood-brain barrier make it a promising candidate for further study in this area. Another area of interest is its use in combination with other drugs for treating cardiovascular diseases. Carvedilol has been shown to enhance the effectiveness of other drugs such as ACE inhibitors and diuretics, and further research is needed to explore these potential synergies.
Synthesis Methods
The synthesis of N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate involves several steps. The first step is the synthesis of 4-chloro-3,5-dimethylphenol, which is then reacted with epichlorohydrin to form 2-(4-chloro-3,5-dimethylphenoxy)propanol. This compound is then reacted with 2-(2-aminoethoxy)ethanol to form N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine, the active ingredient in N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. Finally, this compound is reacted with oxalic acid to form the oxalate salt of N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate.
Scientific Research Applications
Carvedilol has been extensively studied in the medical field for its effectiveness in treating various cardiovascular diseases. It has been shown to reduce mortality and improve symptoms in patients with heart failure, hypertension, and left ventricular dysfunction. Carvedilol has also been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
N-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-11(2)17-5-6-18-7-8-19-14-9-12(3)15(16)13(4)10-14;3-1(4)2(5)6/h9-11,17H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQLWFLZJSDJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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